molecular formula C17H14N2O4S2 B2523529 1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide CAS No. 2034254-24-3

1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide

Cat. No.: B2523529
CAS No.: 2034254-24-3
M. Wt: 374.43
InChI Key: WWVSNGYGOIEQMS-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thiophene and Furan Ring Introduction: The thiophene and furan rings can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide can undergo various types of chemical reactions:

    Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1,2-benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.

    Thiophene-furan hybrids: Compounds that contain both thiophene and furan rings but lack the sulfonamide group.

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}methanesulfonamide is unique due to the combination of its three distinct ring systems and the presence of the sulfonamide group, which can impart specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-25(21,11-15-14-3-1-2-4-17(14)23-19-15)18-9-13-5-6-16(22-13)12-7-8-24-10-12/h1-8,10,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVSNGYGOIEQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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